N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-iodo-4-methoxybenzaldehyde and 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid. The key steps in the synthesis include:
Condensation Reaction: The aldehyde group of 3-iodo-4-methoxybenzaldehyde reacts with the amine group of 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the final compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times.
Scientific Research Applications
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can be compared with similar compounds such as:
N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide: This compound has a similar imine structure but differs in the substituents on the aromatic ring.
N-[(E)-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide: This compound features an indole moiety and is studied for its analgesic and anti-inflammatory properties.
Properties
IUPAC Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O4/c1-22-13-7-6-11(8-12(13)18)9-19-20-17(21)16-10-23-14-4-2-3-5-15(14)24-16/h2-9,16H,10H2,1H3,(H,20,21)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVFEWIJKCNRBV-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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